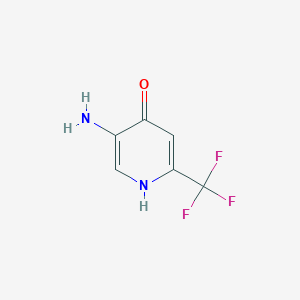
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one is an organic compound that features a chloropyridine moiety linked to a piperidine ring via a methylene bridge
Vorbereitungsmethoden
The synthesis of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and piperidine.
Reaction Conditions: The 6-chloropyridine is reacted with formaldehyde and piperidine under acidic conditions to form the intermediate 6-chloropyridin-3-ylmethylpiperidine.
Final Step: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Analyse Chemischer Reaktionen
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chloropyridine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence neurotransmission and has potential therapeutic implications for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(6-Chloropyridin-3-yl)-N-methylmethanamine: This compound also features a chloropyridine moiety but differs in its substitution pattern and functional groups.
2-Chloro-5-(methylaminomethyl)pyridine: Another chloropyridine derivative with different substitution and functional groups.
6-Chloro-N-methyl-3-pyridinemethanamine: Similar in structure but with variations in the piperidine ring and functional groups.
Eigenschaften
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-4-11(5-7-16)8-12-2-3-13(14)15-9-12/h2-3,9,11H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUMFXZEHTTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)






![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)
![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)

